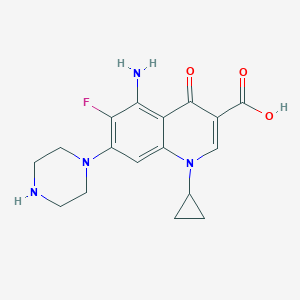

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-

Übersicht

Beschreibung

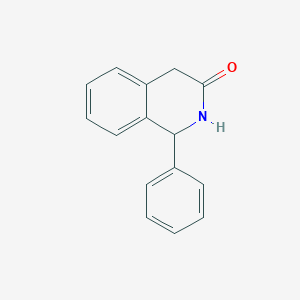

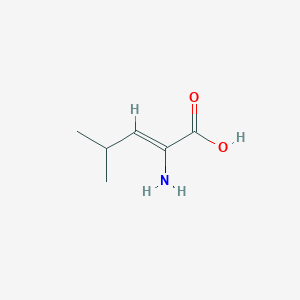

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, also known as Garenoxacin, is a fourth-generation fluoroquinolone antibiotic. It is a synthetic compound that has been extensively studied for its antibacterial properties. Garenoxacin is used to treat various bacterial infections, including respiratory, urinary tract, and skin infections.

Wirkmechanismus

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication and transcription. This leads to the disruption of bacterial DNA synthesis, resulting in bacterial cell death.

Biochemische Und Physiologische Effekte

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- has been shown to have a good safety profile and is well-tolerated by patients. It has a low potential for drug interactions and is not associated with significant adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has a good solubility profile, making it easy to dissolve in various solvents. However, 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- is expensive compared to other antibiotics, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-. One area of interest is the development of new formulations of 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- that can improve its pharmacokinetic properties and increase its efficacy against resistant bacteria. Another area of interest is the study of 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- in combination with other antibiotics to determine if it can enhance their antibacterial activity. Additionally, the potential use of 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- in the treatment of other bacterial infections, such as tuberculosis, is an area of ongoing research.

Wissenschaftliche Forschungsanwendungen

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- has also been shown to have a low potential for resistance development.

Eigenschaften

CAS-Nummer |

123016-42-2 |

|---|---|

Produktname |

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- |

Molekularformel |

C17H19FN4O3 |

Molekulargewicht |

346.36 g/mol |

IUPAC-Name |

5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H19FN4O3/c18-14-12(21-5-3-20-4-6-21)7-11-13(15(14)19)16(23)10(17(24)25)8-22(11)9-1-2-9/h7-9,20H,1-6,19H2,(H,24,25) |

InChI-Schlüssel |

YDCDVKGBYXKGGH-UHFFFAOYSA-N |

SMILES |

C1CC1N2C=C(C(=O)C3=C(C(=C(C=C32)N4CCNCC4)F)N)C(=O)O |

Kanonische SMILES |

C1CC1N2C=C(C(=O)C3=C(C(=C(C=C32)N4CCNCC4)F)N)C(=O)O |

Andere CAS-Nummern |

123016-42-2 |

Synonyme |

5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carb oxylic acid |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Buten-1-yl)phenyl]methanol](/img/structure/B49838.png)